(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
説明
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety, linked via a piperazine bridge to a methanone group bearing a 1-methyl-1,2,3-triazole substituent. This structure integrates two distinct triazole heterocycles (1,2,4-triazole and 1,2,3-triazole) with a pyridazine-piperazine scaffold, a design common in bioactive molecules targeting parasitic or enzymatic pathways .
特性
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N10O/c1-21-8-11(17-20-21)14(25)23-6-4-22(5-7-23)12-2-3-13(19-18-12)24-10-15-9-16-24/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQEOQCLYXFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have shown promising anticancer activities. These compounds are known to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously. This allows it to form various types of binding to the target enzyme. In the case of similar 1,2,4-triazole derivatives, molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound consists of several key components:
- Pyridazine and Triazole Moieties : These heterocycles are known for their diverse biological activities.
- Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to the overall activity profile.
The molecular formula is with a molecular weight of approximately 325.37 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of both triazole and piperazine rings enhances the compound's efficacy against various pathogens. For instance:
| Pathogen | IC50 (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125–8 | |
| Escherichia coli | 0.125–8 | |
| Candida albicans | 0.046–3.11 |
These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The compound has shown promising results in cancer studies. For example, derivatives with similar triazole structures demonstrated the ability to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |
These findings indicate potential for further development as an anticancer agent .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as cytochrome P450s, which are crucial for fungal growth and survival.
- DNA Interaction : The presence of multiple nitrogen atoms allows for potential interactions with DNA or RNA, leading to interference in replication processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various triazole derivatives, including compounds structurally similar to the one . The study found that modifications in the piperazine or triazole moieties significantly affected the antimicrobial potency.
Cancer Cell Apoptosis Induction
In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers after treatment with these compounds.
類似化合物との比較
Key Observations:
Physical State : The target compound’s hypothesized solid state aligns with analogs like 8p and 11a , whereas alkyl-substituted derivatives (e.g., 10a) are liquids, likely due to reduced crystallinity from flexible side chains.
Molecular Weight : The target’s lower molecular weight (340.35 vs. 355.4–510.96) reflects its lack of bulky aryl or alkyl substituents seen in analogs .
Spectral Data : While ESI-MS data for the target are unavailable, consistent experimental vs. calculated mass accuracy in analogs (e.g., 8p, 10a) supports reliable structural confirmation for similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
